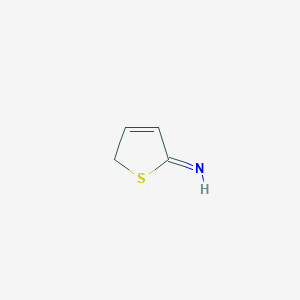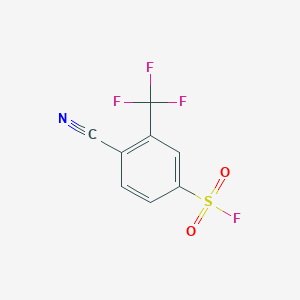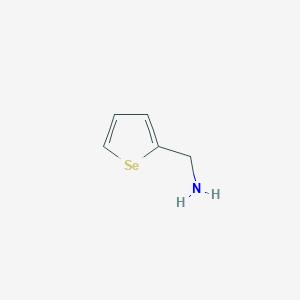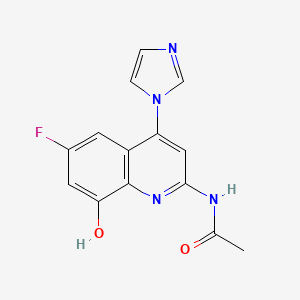![molecular formula C9H14ClF2N B12973746 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a spirocyclic framework with two fluorine atoms and an azadispiro moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of fluorine atoms: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be employed to introduce the fluorine atoms at the desired positions.
Incorporation of the azadispiro moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to achieve efficient production.
Purification processes: Employing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
科学的研究の応用
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
10,10-Difluoro-6-azadispiro[2.0.54.13]decane: The non-hydrochloride form of the compound.
6-Azadispiro[2.0.54.13]decane: Lacks the fluorine atoms.
10,10-Difluoro-6-azadispiro[2.0.54.13]decane derivatives: Compounds with different substituents on the spirocyclic framework.
Uniqueness
10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride is unique due to its specific combination of fluorine atoms and azadispiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C9H14ClF2N |
|---|---|
分子量 |
209.66 g/mol |
IUPAC名 |
10,10-difluoro-8-azadispiro[2.0.54.13]decane;hydrochloride |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)7(3-4-7)8(9)2-1-5-12-6-8;/h12H,1-6H2;1H |
InChIキー |
AHEMCHBCTVXQAP-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNC1)C3(C2(F)F)CC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



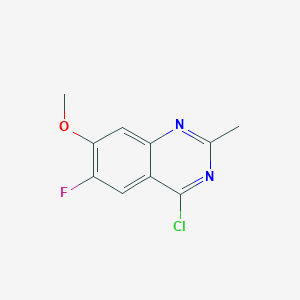
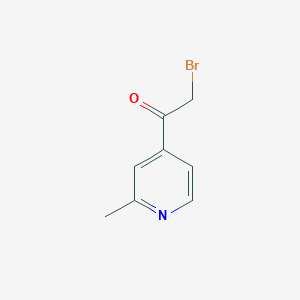
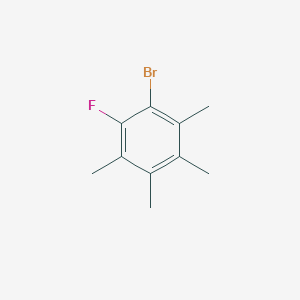

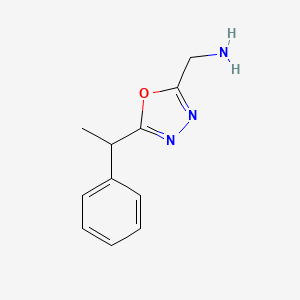
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
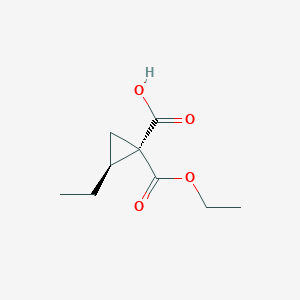
![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
